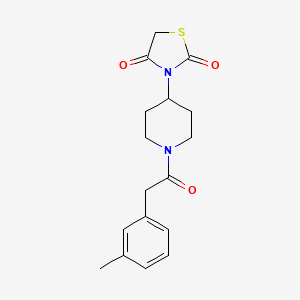

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring fused with a piperidine moiety and an m-tolyl acetyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiazolidine ring, which is known for its diverse biological activities, makes this compound a valuable candidate for further research and development.

Mécanisme D'action

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

The compound also contains a thiazolidine-dione group, which is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . This group allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione are not fully understood yet. It is known that this compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This makes it a basic building block for making protein degrader libraries .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that this compound can be used in peptide coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of m-tolyl acetic acid with piperidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles to minimize waste and environmental impact. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are employed to enhance efficiency and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiazoline derivatives .

Applications De Recherche Scientifique

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.

Comparaison Avec Des Composés Similaires

Thiazolidine-2,4-dione: A simpler analog with similar biological activities.

Piperidine derivatives: Compounds with a piperidine ring that exhibit diverse pharmacological properties.

m-Tolyl acetic acid derivatives: Compounds with an m-tolyl group that are used in various synthetic applications.

Uniqueness: 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both the thiazolidine and piperidine rings, along with the m-tolyl acetyl group, makes this compound a versatile and valuable candidate for further research and development .

Activité Biologique

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, often abbreviated as MTTD, belongs to the thiazolidine-2,4-dione (TZD) family of compounds. These compounds are recognized for their diverse biological activities, including anti-diabetic, anti-cancer, and anti-inflammatory properties. The unique structural features of MTTD, which include a thiazolidine core linked to a piperidine ring and an m-tolyl acetyl group, enhance its pharmacological potential.

Structural Characteristics

The thiazolidine-2,4-dione structure is characterized by a five-membered ring containing sulfur and two carbonyl groups. This configuration is crucial for its biological interactions. The addition of the piperidine moiety and m-tolyl acetyl group further modifies its activity profile.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, thiazolidin-4-one derivatives have been shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways . MTTD's structural similarity to these derivatives suggests potential anticancer activity, warranting further investigation.

Anti-Inflammatory Effects

Thiazolidine derivatives have demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines and oxidative stress markers in various cell lines . This suggests that MTTD may possess similar properties, contributing to its therapeutic potential in metabolic disorders.

Synthesis and Evaluation

A study synthesized several new thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Among these compounds, one derivative exhibited significantly lower IC50 values compared to standard treatments like irinotecan . While specific data on MTTD's IC50 values are not available in current literature, its structural analogs indicate promising anticancer potential.

The biological activity of MTTD is likely mediated through multiple pathways:

- PPAR Activation : TZDs are known to activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose and lipid metabolism .

- Apoptosis Induction : Similar compounds have been shown to trigger apoptosis in tumor cells via mitochondrial pathways .

- Antioxidant Activity : Some thiazolidine derivatives exhibit antioxidant properties that could protect against oxidative stress-related damage in cells .

Comparative Analysis of Thiazolidine Derivatives

| Compound Name | Anticancer Activity | Anti-Diabetic Activity | Anti-Inflammatory Activity |

|---|---|---|---|

| MTTD | Potential (needs study) | Likely (TZD core) | Possible (structural analogs) |

| Compound 18 | High IC50 against A549 | Enhanced glucose uptake | Effective against inflammation |

| Compound 14b | IC50 = 8.66 μM against PTP1B | Not specified | Moderate effects reported |

Propriétés

IUPAC Name |

3-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12-3-2-4-13(9-12)10-15(20)18-7-5-14(6-8-18)19-16(21)11-23-17(19)22/h2-4,9,14H,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWVDNEGLHLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.